7-Amino-2-propyl-2,3-dihydro-1H-isoindol-1-one
CAS No.:
Cat. No.: VC17671690
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14N2O |
---|---|
Molecular Weight | 190.24 g/mol |
IUPAC Name | 7-amino-2-propyl-3H-isoindol-1-one |
Standard InChI | InChI=1S/C11H14N2O/c1-2-6-13-7-8-4-3-5-9(12)10(8)11(13)14/h3-5H,2,6-7,12H2,1H3 |
Standard InChI Key | XBYMUWPAPYQGCY-UHFFFAOYSA-N |
Canonical SMILES | CCCN1CC2=C(C1=O)C(=CC=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
7-Amino-2-propyl-2,3-dihydro-1H-isoindol-1-one belongs to the isoindolinone family, a class of heterocyclic compounds featuring a fused benzene and pyrrolidone ring. The propyl group at the 2-position introduces steric bulk and lipophilicity, while the 7-amino group provides a site for hydrogen bonding and derivatization. The planar aromatic system facilitates π-π interactions, a property critical for binding to biological targets .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 878154-16-6 | |
Molecular Formula | ||
Molecular Weight | 190.24 g/mol | |
IUPAC Name | 7-amino-2-propyl-2,3-dihydro-1H-isoindol-1-one | |
SMILES | CCCOC1=C2C(=O)NCCC2=CC=C1N |
Synthesis and Manufacturing
Synthetic Pathways
Though explicit protocols for 7-amino-2-propyl-2,3-dihydro-1H-isoindol-1-one are scarce, analogous isoindolinone syntheses suggest plausible routes. A nitro-reduction strategy, as employed for 4-amino-2,3-dihydro-1H-isoindol-1-one (CAS 366452-98-4), could be adapted. In this method, catalytic hydrogenation of a nitro precursor using Pd/C and ammonium formate achieves yields exceeding 90% .
Table 2: Hypothetical Synthesis Based on Analogous Methods
Step | Reaction | Conditions | Yield |
---|---|---|---|
1 | Nitro precursor preparation | Alkylation of isoindolinone | N/A |
2 | Catalytic hydrogenation | , Pd/C, MeOH | ~90% |
Industrial Production
MolCore BioPharmatech specializes in manufacturing this compound at purities ≥97%, certified under ISO standards . Scale-up challenges may involve controlling racemization and ensuring consistent propyl group incorporation. Advanced purification techniques like preparative HPLC or crystallization from aqueous/organic mixtures are likely employed .
Physicochemical Properties
Solubility and Lipophilicity
The propyl chain enhances lipophilicity compared to unsubstituted analogs. For 4-amino-2,3-dihydro-1H-isoindol-1-one, experimental Log P values range from 0.09 to 1.14, with aqueous solubility ≈8.95 mg/mL . Extrapolating, 7-amino-2-propyl-2,3-dihydro-1H-isoindol-1-one likely exhibits reduced aqueous solubility (estimated Log P ≈1.5–2.0), favoring membrane permeability but complicating formulation .
Stability Profile
Isoindolinones generally demonstrate thermal stability up to 200°C. The electron-withdrawing ketone group stabilizes the ring against oxidative degradation, while the amino group may necessitate protection during storage to prevent oxidation .
Parameter | Data | Source |
---|---|---|
GHS Signal Word | Warning | |
Hazard Statements | H302 | |
Precautionary Measures | P280, P305+P351+P338 |
Comparative Analysis with Related Compounds
7-Amino-2,3-dihydro-1H-isoindol-1-one (CAS 169044-98-8)
This analog lacks the 2-propyl group, resulting in lower molecular weight (148.17 g/mol) and altered solubility. The absence of the alkyl chain reduces steric hindrance, potentially enhancing binding to flat enzymatic pockets .
7-Amino-2,3-dihydro-1H-inden-1-one (CAS 628732-03-6)
Replacing the isoindolinone’s nitrogen with a carbon atom modifies electronic properties. The indenone system exhibits stronger electron-withdrawing effects, which could influence redox behavior and metabolic stability .
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